![molecular formula C23H32 B12523260 Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis- CAS No. 848820-68-8](/img/structure/B12523260.png)
Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its rigid and stable framework. The presence of the trimethylphenylene group adds to its chemical diversity, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products
科学研究应用
Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and thermal properties.
作用机制
The mechanism of action of Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The trimethylphenylene group can participate in π-π interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, exo-
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, endo-
- Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-
Uniqueness
Compared to similar compounds, Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- stands out due to the presence of the trimethylphenylene group, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
848820-68-8 |
|---|---|
分子式 |
C23H32 |
分子量 |
308.5 g/mol |
IUPAC 名称 |
2-[3-(2-bicyclo[2.2.1]heptanyl)-2,4,6-trimethylphenyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C23H32/c1-13-8-14(2)23(21-12-17-5-7-19(21)10-17)15(3)22(13)20-11-16-4-6-18(20)9-16/h8,16-21H,4-7,9-12H2,1-3H3 |
InChI 键 |
WXGPKOCAIREURK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C2CC3CCC2C3)C)C4CC5CCC4C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


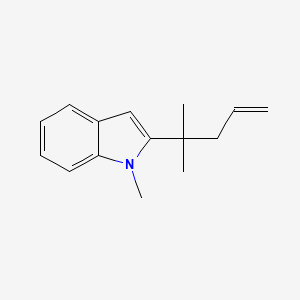

![Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12523194.png)
![1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-](/img/structure/B12523197.png)
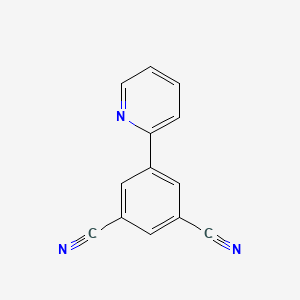
![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)
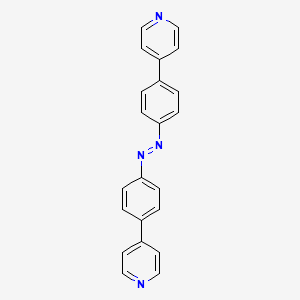
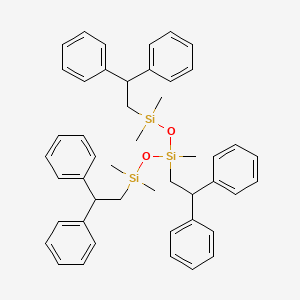
![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)

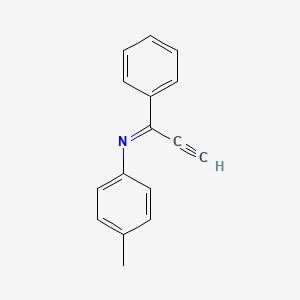

![(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B12523299.png)
![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
